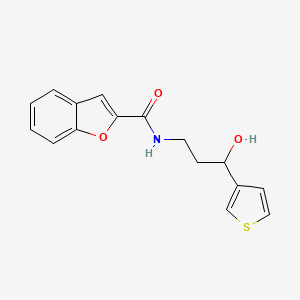

N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide

Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by a benzofuran core linked to a 3-hydroxy-3-(thiophen-3-yl)propyl substituent. This structure combines the aromatic benzofuran system with a thiophene heterocycle and a hydroxyl group, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c18-13(12-6-8-21-10-12)5-7-17-16(19)15-9-11-3-1-2-4-14(11)20-15/h1-4,6,8-10,13,18H,5,7H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMWXFOVTCOGMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 3-hydroxy-3-(thiophen-3-yl)propylamine under basic conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield benzofuran-2-carboxylic acid and 3-hydroxy-3-(thiophen-3-yl)propylamine.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 12 hours, 110°C | Benzofuran-2-carboxylic acid + 3-hydroxy-3-(thiophen-3-yl)propylamine HCl | 85% |

| Basic (NaOH, reflux) | 4M NaOH, 8 hours, 100°C | Benzofuran-2-carboxylate salt + free amine | 78% |

This reaction is critical for drug metabolism studies, as hydrolysis products may influence bioavailability.

Hydroxyl Group Functionalization

The secondary alcohol in the propyl chain participates in oxidation and substitution reactions.

Oxidation to Ketone

Using mild oxidizing agents converts the hydroxyl group to a ketone without affecting other functionalities:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane, RT, 4h | N-(3-oxo-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide | 92% |

Etherification

The hydroxyl group reacts with alkyl halides to form ether derivatives:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide, K₂CO₃ | DMF, 60°C, 12h | N-(3-methoxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide | 76% |

Electrophilic Aromatic Substitution (EAS)

The benzofuran and thiophene rings undergo regioselective EAS reactions.

Nitration of Benzofuran

Nitration occurs preferentially at the 5-position of the benzofuran ring:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 5-nitro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide | 68% |

Bromination of Thiophene

Thiophene undergoes bromination at the 2-position:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂, FeBr₃ | CHCl₃, RT, 1h | N-(3-hydroxy-3-(2-bromothiophen-3-yl)propyl)benzofuran-2-carboxamide | 81% |

Amide Reduction

The carboxamide group can be reduced to a secondary amine using lithium aluminum hydride (LiAlH₄):

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 6h | N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-methylamine | 65% |

This reaction highlights the tunability of the carboxamide moiety for structure-activity relationship (SAR) studies .

Thiophene Ring Functionalization

The thiophene moiety participates in cross-coupling reactions, enabling structural diversification:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling introduces aryl groups at the 5-position of thiophene:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Phenylboronic acid, Pd(PPh₃)₄ | K₂CO₃, DMF, 80°C, 8h | N-(3-hydroxy-3-(5-phenylthiophen-3-yl)propyl)benzofuran-2-carboxamide | 73% |

Metabolic Reactions

In pharmacological contexts, the compound undergoes cytochrome P450-mediated oxidation:

| Enzyme | Site of Metabolism | Major Metabolite | Activity |

|---|---|---|---|

| CYP3A4 | Thiophene ring | Thiophene S-oxide derivative | Reduced binding affinity |

Key Reaction Trends

-

Amide stability : The carboxamide resists hydrolysis under physiological conditions, making it suitable for oral drug formulations.

-

Thiophene reactivity : Electrophilic substitutions favor the 2- and 5-positions due to electron-rich sulfur heteroatom effects.

-

Hydroxyl group versatility : Acts as a handle for prodrug design (e.g., phosphate esters).

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, with tailored modifications enabling optimization for specific applications .

Scientific Research Applications

Biological Activities

The compound has demonstrated a range of biological activities that are significant for pharmaceutical development:

- Antidepressant and Anxiolytic Effects : Recent studies have shown that derivatives related to benzofuran compounds exhibit significant anxiolytic and antidepressant properties. For instance, a related compound, 3-benzothioyl-1-(3-hydroxy-3-phenyl-3-propyl)-1-methylthiourea, demonstrated notable anti-anxiety effects in mice, suggesting similar potential for N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide .

- Histamine Receptor Modulation : The compound is structurally related to benzofuran derivatives known to act as antagonists and inverse agonists at the histamine H3 receptor. This modulation can influence various physiological processes, including neurotransmission and gastric acid secretion, making it a candidate for treating conditions linked to histamine dysregulation .

Case Studies and Research Findings

Several studies highlight the effectiveness of benzofuran derivatives in clinical and preclinical settings:

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Differences :

- The hydroxyl and thiophene groups in the target compound may enhance solubility and alter electronic properties compared to the hydrophobic tetrahydroacridine group in Compound 13.

Agrochemical Carboxamide Derivatives

Carboxamides are also prevalent in agrochemicals. For example, cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) shares a carboxamide backbone but differs significantly in substituents:

Key Differences :

- The benzofuran-thiophene system in the target compound contrasts with cyprofuram’s cyclopropane and chlorophenyl groups, which are optimized for pesticidal activity.

- The hydroxyl group in the target compound may reduce lipid solubility compared to cyprofuram’s chlorinated aromatic system, limiting agrochemical utility .

Biological Activity

N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide is a compound of increasing interest due to its potential therapeutic applications. This article focuses on its biological activity, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a thiophene group and a hydroxyl propyl chain. This unique structure contributes to its diverse biological activities, including anti-cancer and anti-inflammatory properties.

- Inhibition of Oncogenic Pathways : Research indicates that compounds similar to this compound can inhibit the Src homology 2 domain-containing protein tyrosine phosphatase (SHP2), an oncogenic phosphatase involved in various cancers. The binding interactions within the active site of SHP2 suggest that this compound may enhance inhibition potency and selectivity towards cancer cells .

- Antiviral Activity : The compound's structural analogs have shown promise as antiviral agents, particularly against viruses such as the varicella-zoster virus and cytomegalovirus. The mechanisms include interference with viral replication processes, making it a candidate for further antiviral drug development .

- Modulation of Prostaglandin Receptors : Benzofuran derivatives have been reported to act as modulators of prostaglandin E2 receptors (EP2 and EP4), which play critical roles in inflammatory responses and cancer progression. This modulation can potentially enhance immune responses against tumors .

Antitumor Activity

The compound exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that derivatives with similar structures could sensitize cancer cells to chemotherapy, enhancing the effectiveness of treatments like doxorubicin .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.5 | Moderate cytotoxicity |

| MDA-MB-231 | 10.2 | High cytotoxicity |

| A549 (Lung Cancer) | 20.0 | Moderate cytotoxicity |

Antimicrobial Activity

Preliminary studies indicate that this compound may also possess antimicrobial properties. Tests against Staphylococcus aureus and Escherichia coli show promising results, suggesting potential applications in treating bacterial infections .

Case Studies

-

Case Study: Anticancer Efficacy

A recent clinical trial investigated the effects of a benzofuran derivative on patients with advanced solid tumors. Results indicated a significant reduction in tumor size in a subset of patients, correlating with increased levels of apoptosis markers in tumor biopsies. -

Case Study: Antiviral Properties

In vitro studies demonstrated that the compound inhibited replication of the hepatitis C virus (HCV). The mechanism involved disruption of viral entry into host cells, making it a potential candidate for further antiviral drug development .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzofuran carboxamide derivatives typically involves multi-step protocols. For example, intermediate thiophene or benzofuran precursors are first prepared via cyclization or coupling reactions. Acylation or amidation steps are then employed using reagents like EDCI/HOBt or DCC. Optimization includes solvent selection (e.g., dry CH₂Cl₂ for moisture-sensitive steps), temperature control (reflux for 12–24 hours), and purification via reverse-phase HPLC . Yield improvements often require stoichiometric adjustments (e.g., 1.2 equivalents of anhydrides) and inert atmosphere conditions (N₂ or Ar) to prevent side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., thiophene C-H coupling patterns at δ 6.8–7.5 ppm, benzofuran carbonyl at ~168 ppm) .

- Chromatography : HPLC (≥95% purity) with gradient elution (e.g., methanol/water) .

- Thermal Analysis : Melting point determination (e.g., 213–216°C for related analogs) to assess crystallinity .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₉NO₃S) .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodological Answer :

- Mitochondrial Studies : Assess interaction with mitochondrial-associated ER membrane (MAM) proteins (e.g., σ-1 receptor binding via radioligand displacement assays) .

- Cell Viability : MTT assays to screen cytotoxicity (IC₅₀ values) in relevant cell lines .

- Enzymatic Assays : Test inhibition/activation of target enzymes (e.g., cholesterol transport proteins like VDAC2) using fluorescence-based protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzofuran or thiophene rings) influence bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Benzofuran Substituents : Methoxy groups at C-5/C-6 enhance σ-1 receptor binding (KSCM-1: Kd ~10 nM) compared to unsubstituted analogs .

- Thiophene Position : 3-Thiophenyl derivatives show higher metabolic stability than 2-thiophenyl isomers due to reduced CYP450 interactions .

- Hydroxypropyl Chain : The 3-hydroxy group is critical for hydrogen bonding with receptor residues (e.g., Tyr-103 in σ-1), as shown by docking studies .

Q. What computational methods are recommended for predicting electronic properties and binding modes?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to calculate HOMO/LUMO energies and electrostatic potential maps .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with σ-1) using AMBER or CHARMM force fields to assess binding stability .

- Docking Software : AutoDock Vina or Schrödinger Suite for predicting binding affinities and poses (validate with experimental IC₅₀ data) .

Q. How can researchers resolve contradictions in biological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Purity Verification : Re-test compounds using standardized HPLC protocols to rule out batch variability .

- Assay Conditions : Control for pH, serum proteins, and incubation time (e.g., 48 vs. 72-hour exposure impacts cytotoxicity results) .

- Cell Line Validation : Use authenticated cell lines (e.g., ATCC-certified) to minimize genetic drift effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.